molecular formula C10H14FNO2 B13247903 5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol

5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol

Cat. No.: B13247903
M. Wt: 199.22 g/mol
InChI Key: LDLBXDBVXMYCGL-UHFFFAOYSA-N
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Description

5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol is a chemical compound with the molecular formula C10H14FNO2 and a molecular weight of 199.22 g/mol . This compound is characterized by the presence of a fluorine atom, a hydroxyethyl group, and an aminoethyl group attached to a phenol ring. It is primarily used for research purposes in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol can be achieved through several synthetic routes. One common method involves the reaction of 5-fluoro-2-nitrophenol with ethylene oxide in the presence of a base to form the corresponding hydroxyethyl derivative. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques, including nucleophilic substitution and reduction reactions, which can be scaled up for larger production.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The nitro group in the precursor can be reduced to an amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and hydrogen gas (H2) with a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a carbonyl compound, while reduction of the nitro group yields an amino derivative.

Scientific Research Applications

5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol involves its interaction with specific molecular targets. The fluorine atom and the hydroxyethyl group play crucial roles in its binding affinity and activity. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors and signaling pathways, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-nitrophenol: A precursor in the synthesis of 5-Fluoro-2-{1-[(2-hydroxyethyl)amino]ethyl}phenol.

    2-{1-[(2-hydroxyethyl)amino]ethyl}phenol: Lacks the fluorine atom but has similar structural features.

    5-Fluoro-2-aminophenol: Contains an amino group instead of the hydroxyethyl group.

Uniqueness

This compound is unique due to the presence of both the fluorine atom and the hydroxyethyl group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, while the hydroxyethyl group contributes to its solubility and reactivity .

Properties

Molecular Formula

C10H14FNO2

Molecular Weight

199.22 g/mol

IUPAC Name

5-fluoro-2-[1-(2-hydroxyethylamino)ethyl]phenol

InChI

InChI=1S/C10H14FNO2/c1-7(12-4-5-13)9-3-2-8(11)6-10(9)14/h2-3,6-7,12-14H,4-5H2,1H3

InChI Key

LDLBXDBVXMYCGL-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=C(C=C1)F)O)NCCO

Origin of Product

United States

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